molecular formula C11H15BrN2O2 B13182109 N-(3-aminopropyl)-2-bromo-5-methoxybenzamide

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide

Cat. No.: B13182109
M. Wt: 287.15 g/mol
InChI Key: NVKQHQIIHOJJHM-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide is a chemical compound of significant interest in antimicrobial research and development. It belongs to a class of benzamide derivatives that are investigated for their potential to inhibit bacterial cell division. These compounds are often explored for their activity against the essential bacterial protein FtsZ, a key therapeutic target in the search for new antibiotics, particularly against Gram-positive pathogens like Staphylococci . The structural features of this molecule—including the 3-aminopropyl side chain, the bromo substituent, and the methoxy group—are characteristic of compounds designed to mimic advanced FtsZ-targeting benzamides, suggesting its value in structure-activity relationship (SAR) studies . Researchers may utilize this compound as a synthetic intermediate or a structural scaffold to develop novel antibacterial agents with the goal of overcoming multi-drug resistant bacterial infections. Its mechanism of action is proposed to involve disrupting the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to inhibition of cell proliferation . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide

InChI

InChI=1S/C11H15BrN2O2/c1-16-8-3-4-10(12)9(7-8)11(15)14-6-2-5-13/h3-4,7H,2,5-6,13H2,1H3,(H,14,15)

InChI Key

NVKQHQIIHOJJHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCCN

Origin of Product

United States

Preparation Methods

Bromination of Methoxybenzamide Precursors

A primary approach to introduce the bromine substituent at the 2-position involves bromination of methoxy-substituted benzamide or benzoate intermediates. According to US Patent US3357978A, the bromination can be conducted by treating methyl 2-methoxy-4-acetylaminobenzoate with bromine or chlorine under controlled temperature (15–30 °C) in acetic acid solution, followed by work-up to isolate the halogenated intermediate.

Alternatively, electrochemical bromination offers a green chemistry approach, as described in Chinese patent CN103060837A. This method uses electrolytically generated bromine from hydrobromic acid, avoiding hazardous elemental bromine. The reaction proceeds in a tetrahydrofuran/dilute sulfuric acid medium at room temperature without heating or catalysts, achieving high yield (up to 97.12%) and purity (>95%) within 4 hours.

Method Reagents/Conditions Yield (%) Notes
Electrophilic bromination Bromine in acetic acid, 15–30 °C ~80-85 Requires careful temperature control
Electrochemical bromination Electrolytic HBr in THF/dilute H2SO4, room temp 97.12 Environmentally friendly, high purity

Amide Formation via Coupling with 3-Aminopropylamine

The key step to form this compound is the amide bond formation between the brominated benzoic acid derivative and 3-aminopropylamine. US Patent US3357978A describes the reaction of methyl 2-methoxy-4-acetylamino-5-bromobenzoate with an excess of N,N-diethylaminopropylamine (a close analog) in ethylene glycol at 120 °C under nitrogen atmosphere for 2–3 hours. After reaction completion, alkaline hydrolysis with sodium hydroxide solution converts the ester to the benzamide, which crystallizes upon dilution with water.

Similarly, literature from the Journal of Medicinal Chemistry (2020) outlines amide coupling using standard peptide coupling reagents (e.g., carbodiimides) for late-stage functionalization of brominated benzoic acid intermediates with protected or unprotected 3-aminopropyl derivatives.

Step Reagents/Conditions Yield (%) Notes
Amide coupling Methyl 2-methoxy-5-bromobenzoate + 3-aminopropylamine, ethylene glycol, 120 °C, 2–3 h ~74-81 Followed by alkaline hydrolysis and crystallization
Peptide coupling Acid intermediate + protected 3-aminopropylamine, coupling reagents (e.g., EDC, HOBt) Variable Used in medicinal chemistry syntheses

Purification and Isolation

The crude benzamide product is typically purified by:

  • Filtration and washing with water to remove inorganic salts
  • Drying under mild heat (40–50 °C)
  • Optionally, recrystallization from suitable solvents to improve purity

The melting points reported for analogous compounds range from 79 to 189 °C depending on the salt form and substituents, indicating successful isolation of pure products.

Summary Table of Preparation Steps

Step No. Intermediate / Product Key Reagents/Conditions Yield (%) Reference
1 Methyl 2-methoxy-5-bromobenzoate Bromination with Br2 in acetic acid, 15–30 °C ~80-85
2 N-(3-aminopropyl)-2-methoxy-5-bromobenzamide Amide coupling: methyl ester + 3-aminopropylamine, ethylene glycol, 120 °C, 2–3 h; alkaline hydrolysis 74-81
3 Final product purification Filtration, washing, drying at 40–50 °C

Research Discoveries and Improvements

  • Electrochemical bromination offers a safer, greener alternative to traditional bromination, with high yield and purity, and avoids the use of elemental bromine and harsh conditions.
  • The use of ethylene glycol as a solvent and alkaline hydrolysis post-amide coupling ensures efficient conversion of esters to benzamides with good crystallization behavior.
  • Late-stage functionalization strategies using standard peptide coupling reagents enable structural diversification of the benzamide scaffold for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aminopropyl group can participate in coupling reactions with other electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield N-(3-aminopropyl)-2-amino-5-methoxybenzamide .

Scientific Research Applications

Unfortunately, the available search results do not offer a comprehensive focus specifically on the applications of "N-(3-aminopropyl)-2-bromo-5-methoxybenzamide". However, the search results provide some information on benzamide derivatives and related compounds, which may be relevant.

Benzamide Derivatives: General Applications

  • Anticonvulsant Activity: Substituted benzamide derivatives have anticonvulsant activity and may be useful in treating and/or preventing anxiety, mania, depression, panic disorders, and/or aggression . They may also help with disorders associated with a subarachnoid hemorrhage or neural shock, the effects associated with withdrawal from substances of abuse (such as cocaine, nicotine, alcohol, and benzodiazepines), and disorders treatable and/or preventable with anticonvulsive agents, such as epilepsy including post-traumatic epilepsy .
  • Treatment of Neurological Disorders: Benzamide derivatives can potentially treat Parkinson's disease, psychosis, migraine, cerebral ischaemia, Alzheimer's disease and other degenerative diseases such as Huntingdon's chorea, schizophrenia, obsessive compulsive disorders (OCD), neurological deficits associated with AIDS, and sleep disorders (including circadian rhythm disorders, insomnia & narcolepsy) . They may also be used for tics (e.g., Giles de la Tourette's syndrome), traumatic brain injury, tinnitus, neuralgia, especially trigeminal neuralgia, neuropathic pain, dental pain, cancer pain, inappropriate neuronal activity resulting in neurodysthesias in diseases such as diabetes, MS and motor neurone disease, ataxias, muscular rigidity (spasticity), temporomandibular joint dysfunction, and amyotrophic lateral sclerosis (ALS) .

Specific Benzamide Compounds

  • 3-Amino-5-bromo-N-(2-methoxyethyl)benzamide: This compound is listed in PubChem with its structure, chemical names, physical and chemical properties, and classification .
  • Methyl 5-bromo-8H-[1,3]dioxolo[4,5-g]indole-7-carboxylate: This compound has applications in chemistry as a building block and demonstrates antimicrobial, anticancer, and anti-inflammatory activities. It has shown strong inhibitory effects on MRSA (Methicillin-resistant Staphylococcus aureus) and led to a significant decrease in the viability of breast cancer cells (MCF-7).
  • N-benzyloxyphenyl benzamides: These compounds have shown antiparasitic activity against Trypanosoma brucei .

Related Research Areas

  • Supramolecular Systems: Host-guest interaction-based supramolecular systems have biomedical applications . For example, encapsulating tomozolomide (TMZ) into the hydrophobic cavity of cucurbiturils (CBs) can decrease the degradation rate of TMZ and prolong its lifetime in a physiological environment, improving anticancer efficacy toward the GBM cell line .
  • Polyamine-Derived Aminoaldehydes: Polyamine-derived aminoaldehydes and acrolein exhibit cytotoxicity . Acrolein, released by the spontaneous decomposition of aminoaldehyde products, can react with ammonia and produce APAL, which can induce cell death .

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with target proteins, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

A. Bromo-Methoxy Benzamide Derivatives

  • 5-Bromo-2-Methoxy-N-(3-Methoxypropyl)Benzenesulfonamide (): Structure: Shares the bromo-methoxy aromatic core but replaces the benzamide with a sulfonamide group and a 3-methoxypropyl chain. Key Differences: The sulfonamide group enhances acidity and hydrogen-bonding capacity compared to the benzamide moiety. The methoxypropyl chain may reduce metal-binding affinity relative to the aminopropyl group in the target compound. Applications: Primarily studied for its physicochemical properties (e.g., molecular mass 338.216 g/mol) but lacks reported bioactivity or sorption data .
  • 2-Bromo-5-Methoxy-N-(4-Methoxybenzyl)-N-(1-(3-Phenylpropyl)Cyclopropyl)Benzamide (): Structure: Features a bulkier N-substituent (4-methoxybenzyl and cyclopropyl groups) compared to the simpler 3-aminopropyl chain. Key Differences: The steric hindrance from the cyclopropyl group likely reduces accessibility for metal coordination or enzymatic interactions. The 4-methoxybenzyl group introduces additional lipophilicity, which could enhance membrane permeability in drug design .

B. Aminopropyl-Functionalized Compounds

  • N-(3-Aminopropyl)-2-Pipecoline and N-(3-Aminopropyl)-2-Pyrrolidinone (): Structure: Both incorporate a 3-aminopropyl group but replace the bromo-methoxybenzamide backbone with heterocyclic moieties (pipecoline, pyrrolidinone). Applications: Demonstrated high Ag(I) sorption capacities (105.4–130.7 mg/g) in polymer resins, attributed to the aminopropyl group’s chelation ability. The target compound’s bromo-methoxy groups may further enhance selectivity for specific metal ions .
  • Piperazinyl Derivatives (): Structure: Piperazine-linked aminopropyl groups in betulinamide and ursolamide derivatives. Key Differences: The piperazine ring enhances antimalarial activity (IC50 values as low as 175 nM) by improving solubility and target engagement. The target compound’s bromine atom could similarly modulate bioactivity through halogen bonding or steric effects .

Biological Activity

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound contains a benzamide core with a methoxy group and a bromine substituent, which may influence its biological activity. The presence of the amino group allows for interactions with various biological targets, potentially enhancing its pharmacological profile.

Research indicates that compounds similar to this compound can exhibit diverse mechanisms of action:

  • Serotonin Receptor Modulation : Benzamide derivatives often interact with serotonin receptors, influencing neurotransmission and potentially affecting gastrointestinal motility and mood regulation .
  • Inhibition of Cell Division : Some benzamide derivatives have been shown to inhibit cell division in bacterial models by targeting the FtsZ protein, crucial for bacterial cell division . This suggests a potential application in antibacterial therapies.
  • Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Target IC50 Value (µM) Notes
AnticancerMCF-7 (breast cancer)3.1Selective activity observed
AntibacterialBacillus subtilisNot specifiedInhibits FtsZ function leading to filamentation
Serotonin Receptor Agonist5-HT4 receptorNot specifiedInfluences gastrointestinal motility

Case Studies and Research Findings

  • Anticancer Activity : A study on related benzamide derivatives showed that modifications to the methoxy and amino groups significantly affected antiproliferative activity against cancer cell lines. The most promising derivatives exhibited IC50 values as low as 3.1 µM against MCF-7 cells, suggesting that structural variations can enhance biological efficacy .
  • Antibacterial Properties : Research has indicated that benzamide derivatives can inhibit bacterial growth by targeting the FtsZ protein, which is essential for cell division. This inhibition leads to filamentation and eventual lysis of bacterial cells, demonstrating the potential for developing new antibacterial agents from this class of compounds .
  • Neurotransmitter Interaction : Investigations into the serotonergic effects of benzamide derivatives have revealed their role in modulating serotonin receptors, particularly the 5-HT4 receptor, which is involved in regulating gastrointestinal motility. This interaction highlights the therapeutic potential for treating conditions related to serotonin dysregulation .

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